molecular formula C19H25N3O B2872670 4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole CAS No. 256458-70-5

4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole

Cat. No.: B2872670
CAS No.: 256458-70-5
M. Wt: 311.429
InChI Key: VIOPRSRVDVIOSD-UHFFFAOYSA-N
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Description

4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole is a complex organic compound that features a unique structure combining an indole ring with a piperazine moiety linked through a cyclohexanecarbonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.

    Cyclohexanecarbonyl Group Addition: The final step involves the acylation of the piperazine nitrogen with cyclohexanecarbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indol-3-ol.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Cyclohexanecarbonyl)piperazin-1-yl]-cyclohexyl-methanone
  • **1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone

Uniqueness

4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the indole core with the piperazine and cyclohexanecarbonyl groups enhances its potential for diverse applications in medicinal chemistry and other fields.

Properties

IUPAC Name

cyclohexyl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c23-19(15-5-2-1-3-6-15)22-13-11-21(12-14-22)18-8-4-7-17-16(18)9-10-20-17/h4,7-10,15,20H,1-3,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOPRSRVDVIOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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